Dimethylamino-(2-phenyl-2-aminoethyl)-dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

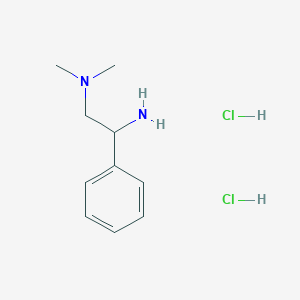

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is also known by its IUPAC name, N,N-dimethyl-2-phenylethane-1,2-diamine dihydrochloride. This compound is typically found in a powdered form and is used in various scientific research applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact effectively with neurotransmitter receptors, making it valuable in developing medications for conditions such as depression and anxiety .

Case Studies

- Neurotransmitter Modulation : Research indicates that (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can modulate the release and uptake of neurotransmitters like dopamine and norepinephrine, which are essential for mood regulation and cognitive function.

- Therapeutic Applications : Studies have shown potential therapeutic effects in animal models, indicating its promise in treating various neurological conditions .

Polymer Chemistry

Enhancing Polymer Properties

In polymer chemistry, this compound is utilized to create specialty polymers that exhibit enhanced flexibility and durability. Such properties are critical in industries such as automotive and aerospace, where material performance is paramount .

Applications in Industry

- Automotive Components : The incorporation of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride into polymer formulations has been shown to improve impact resistance and thermal stability .

- Aerospace Materials : Its use in aerospace applications focuses on developing lightweight materials that do not compromise strength or durability.

Agrochemicals

Formulating Safer Pesticides

The compound plays a significant role in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides that are less harmful to the environment. Its chemical properties allow for better efficacy at lower concentrations .

Research Insights

- Environmental Impact Studies : Research has demonstrated that formulations containing (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can reduce the environmental footprint of agricultural chemicals while maintaining effectiveness against pests .

Cosmetic Formulations

Stabilizer and Emulsifier

In cosmetic products, this compound serves as a stabilizer and emulsifier, enhancing the texture and shelf life of formulations. Its gentle properties make it suitable for sensitive skin applications .

Market Applications

- Skin Care Products : It is commonly found in creams and lotions where it helps maintain product consistency and prevents separation.

- Hair Care Products : Used in shampoos and conditioners to improve texture and application ease.

Research Reagents

Versatile Laboratory Applications

As a versatile reagent, (2-Amino-2-phenylethyl)dimethylamine dihydrochloride is employed in various chemical reactions within laboratory settings. It facilitates the study of reaction mechanisms and aids in the development of new materials .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Modulates neurotransmitter activity |

| Polymer Chemistry | Enhances flexibility and durability of polymers | Improved material performance |

| Agrochemicals | Formulation of effective pesticides and herbicides | Reduced environmental impact |

| Cosmetic Formulations | Acts as a stabilizer and emulsifier in cosmetic products | Improved texture and shelf-life |

| Research Reagents | Used in chemical reactions for studying mechanisms | Versatile applications in synthetic chemistry |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride typically involves the reaction of 2-phenylethylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:

Starting Materials: 2-phenylethylamine, formaldehyde, dimethylamine.

Reaction Conditions: Acidic medium, typically hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride follows a similar synthetic route but is optimized for large-scale production. This involves continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, influencing their activity. The compound can modulate the release and uptake of neurotransmitters, thereby affecting various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-amino-2-phenylethyl]dimethylamine dihydrochloride: Similar in structure but differs in stereochemistry.

2-Phenethylamines: A class of compounds with similar structural motifs but varying functional groups.

Uniqueness

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Biologische Aktivität

(2-Amino-2-phenylethyl)dimethylamine dihydrochloride, a derivative of phenethylamine, has garnered attention in various fields of research, particularly in neuropharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound is characterized by its amine functional groups, which allow it to interact with various biological targets. Its chemical structure can be represented as follows:

This structure contributes to its role as a neurotransmitter analog, influencing numerous physiological processes.

The biological activity of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride primarily involves its interaction with neurotransmitter receptors. It is known to modulate the release and uptake of neurotransmitters such as dopamine and norepinephrine, which play critical roles in mood regulation, cognition, and motor control.

Key Mechanisms:

- Neurotransmitter Modulation : The compound acts on dopamine receptors (D1 and D2 types), influencing dopaminergic signaling pathways that are crucial for various neurological functions .

- Receptor Interaction : It has been shown to interact with α-adrenergic receptors, which are involved in cardiovascular responses and central nervous system functions .

Biological Activity Overview

The biological activity of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can be summarized in the following table:

Case Studies

- Neuropharmacological Effects : A study investigated the effects of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride on animal models exhibiting depressive-like behaviors. Results indicated significant improvement in mood-related parameters when administered at specific dosages.

- Potential Therapeutic Applications : Research has highlighted its potential as a precursor in synthesizing novel antidepressants. The compound's ability to enhance neurotransmitter levels suggests it could be beneficial in treating mood disorders .

- Comparative Analysis with Similar Compounds : The compound was compared to other 2-phenethylamines regarding their binding affinities and biological activities. It demonstrated a unique profile that suggests a broader range of therapeutic applications compared to structurally similar compounds .

Eigenschaften

IUPAC Name |

N',N'-dimethyl-1-phenylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUGFNKIYIGBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.